molecular formula C19H22Cl3N5O B577855 3,4-Dichloro Trazodone Hydrochloride CAS No. 1263278-79-0

3,4-Dichloro Trazodone Hydrochloride

Cat. No.: B577855
CAS No.: 1263278-79-0
M. Wt: 442.769
InChI Key: GWUFSJMSILCVNP-UHFFFAOYSA-N
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Description

Contextualization of Triazolopyridine Derivatives in Medicinal Chemistry

Triazolopyridines are a class of heterocyclic compounds characterized by a triazole ring fused to a pyridine (B92270) ring. This structural motif is of considerable interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. researchgate.net Compounds incorporating the triazolopyridine core have been investigated for a range of therapeutic applications. wikipedia.org The versatility of this scaffold allows for chemical modifications that can modulate a compound's interaction with various biological targets. Trazodone (B27368) itself is a prominent example of a triazolopyridine derivative that has found widespread application. nih.gov The ongoing research into triazolopyridine derivatives continues to yield novel compounds with potential applications in various disease areas, highlighting the enduring importance of this chemical class in drug discovery.

Historical Perspective on Trazodone and Analog Development

The development of trazodone spurred further research into its analogs. Medicinal chemists have since synthesized numerous derivatives to explore the structure-activity relationships (SAR) of this class of compounds. nih.govnih.gov These investigations aim to understand how modifications to the core trazodone structure—comprising the triazolopyridine ring, a propyl linker, and a phenylpiperazine moiety—influence its binding affinity and functional activity at various receptors. The goal of such analog development includes enhancing selectivity for specific serotonin (B10506) receptor subtypes, modulating activity at other targets like adrenergic receptors, and optimizing metabolic stability. nih.govnih.gov

Rationale for Dichloro Substitution in Trazodone Core Structure Research

In medicinal chemistry, the substitution of hydrogen atoms with halogens, such as chlorine, is a common strategy to modify a molecule's physicochemical properties. The introduction of chlorine atoms onto the phenyl ring of the phenylpiperazine moiety can significantly alter a compound's lipophilicity, electronic distribution, and metabolic stability. These changes, in turn, can affect how the molecule interacts with its biological targets and how it is processed by the body.

The rationale for investigating dichloro-substituted analogs like 3,4-Dichloro Trazodone stems from a desire to systematically probe the structure-activity relationships of the phenylpiperazine portion of the molecule. nih.gov The position and number of halogen substituents can influence receptor binding affinity and selectivity. For instance, Trazodone features a single chlorine atom at the 3-position of the phenyl ring. By synthesizing and evaluating an analog with chlorine atoms at both the 3- and 4-positions, researchers can assess the impact of this increased and repositioned halogenation on the compound's pharmacological profile. Such studies help to map the binding pocket of the target receptors and guide the design of new analogs with potentially improved therapeutic properties.

Overview of Current Research Trajectories for 3,4-Dichloro Trazodone Hydrochloride

Current information suggests that this compound is primarily recognized as a Trazodone-related compound, often categorized as an impurity or a reference standard for analytical purposes. nih.govsimsonpharma.com Its main role in research appears to be in the context of the synthesis, analysis, and quality control of Trazodone and its other derivatives. simsonpharma.comtdcommons.org

Chemical Compound Data

Data sourced from PubChem CID 71315996. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N5O.ClH/c20-16-6-5-15(14-17(16)21)24-12-10-23(11-13-24)7-3-9-26-19(27)25-8-2-1-4-18(25)22-26;/h1-2,4-6,8,14H,3,7,9-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUFSJMSILCVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747611
Record name 2-{3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263278-79-0
Record name 2-{3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-[4-(3,4-Dichlorphenyl)-1-piperazinyl]propyl]-1,2,4-triazolo-[4,3-a]pyridin-3(2H)-on Hydrochlorid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthetic Methodologies for 3,4 Dichloro Trazodone Hydrochloride

Retrosynthetic Analysis of the 3,4-Dichloro Trazodone (B27368) Core Structure

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.orghilarispublisher.com For 3,4-Dichloro Trazodone, the primary disconnection points are the C-N bonds formed during the final steps of the synthesis.

The core structure of 3,4-Dichloro Trazodone consists of three main fragments: the 3,4-dichlorophenylpiperazine moiety, a propyl linker, and the nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridin-3(2H)-one ring system. The most logical retrosynthetic disconnections break the bonds connecting the propyl linker to the piperazine (B1678402) and the triazolopyridinone rings.

This leads to two primary synthetic routes:

Route A: Disconnection of the bond between the propyl chain and the piperazine nitrogen. This suggests an alkylation reaction between a pre-formed 2-(3-halopropyl)- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridin-3(2H)-one and 1-(3,4-dichlorophenyl)piperazine (B178234).

Route B: Disconnection of the bond between the propyl chain and the triazolopyridinone nitrogen. This approach involves the alkylation of nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridin-3(2H)-one with a pre-formed 1-(3,4-dichlorophenyl)-4-(3-halopropyl)piperazine.

Both strategies rely on the formation of key intermediates that can be synthesized from simpler precursors. The nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridin-3(2H)-one is typically prepared from 2-chloropyridine (B119429) and semicarbazide. chemicalbook.com The 1-(3,4-dichlorophenyl)piperazine can be synthesized from 3,4-dichloroaniline (B118046) and bis(2-chloroethyl)amine.

Classical Solution-Phase Synthetic Routes

Traditional solution-phase synthesis remains a common method for the preparation of Trazodone and its analogs. These methods are well-established and have been optimized over time.

The synthesis of the parent compound, Trazodone, is well-documented and these methods are directly applicable to its 3,4-dichloro derivative by substituting the appropriate starting materials. One common method involves the condensation of 2-(3-chloropropyl)- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridin-3(2H)-one with 1-(3-chlorophenyl)piperazine (B195711). google.com An alternative, widely used approach is the reaction of nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridin-3(2H)-one with 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine. chemicalbook.comgoogle.com

For the synthesis of 3,4-Dichloro Trazodone, these precursors would be modified to 1-(3,4-dichlorophenyl)piperazine and 1-(3,4-dichlorophenyl)-4-(3-chloropropyl)piperazine, respectively. The reaction is typically a nucleophilic substitution where the secondary amine of the piperazine ring attacks the electrophilic carbon of the chloropropyl chain.

The efficiency of the alkylation reaction is highly dependent on the choice of solvent and base. Various conditions have been reported for the synthesis of Trazodone, which can be adapted for its 3,4-dichloro analog.

Commonly used solvents include toluene (B28343), dioxane, acetonitrile (B52724), and isopropyl alcohol. google.commdpi.comnih.gov The choice of solvent can influence reaction time and temperature. For instance, reactions in higher-boiling solvents like toluene or dioxane are often carried out at reflux. chemicalbook.comgoogle.com

A base is required to neutralize the hydrochloric acid generated during the reaction and to deprotonate the piperazine or triazolopyridinone, thereby increasing its nucleophilicity. Common bases include triethylamine, sodium carbonate, potassium carbonate, and sodium hydride. chemicalbook.comgoogle.commdpi.com The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can enhance the reaction rate, particularly in heterogeneous reaction mixtures. mdpi.comtdcommons.org

SolventBaseReaction TimeReference
TolueneTriethylamine~3 hours nih.gov
AcetonitrilePotassium Carbonate24 hours nih.gov
DioxaneSodium Hydride20 hours google.com
Isopropyl AlcoholSodium HydroxideNot specified google.com

Advanced and Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and decrease energy consumption. mdpi.com

Mechanochemistry involves conducting chemical reactions in the solid state by grinding or milling, often in the absence of a solvent. This technique can lead to shorter reaction times, higher yields, and a reduction in chemical waste.

The synthesis of Trazodone has been achieved using mechanochemical methods, specifically by ball milling. mdpi.com In a typical procedure, 2-(3-chloropropyl)-1,2,4-triazolo[4,3-a]pyridin-3-(2H)-one, 1-(3-chlorophenyl)piperazine hydrochloride, potassium carbonate, and a catalytic amount of TBAB are milled together. mdpi.com This solvent-free approach offers a significant environmental advantage over traditional solution-phase methods. This method is also applicable to the synthesis of 3,4-Dichloro Trazodone.

MethodReaction TimeYieldReference
Mortar and Pestle30 minutes46% mdpi.comresearchgate.net
Ball MillNot specified64% mdpi.com

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. jocpr.comsphinxsai.com The synthesis of Trazodone and its derivatives has been successfully achieved using microwave irradiation. nih.govresearchgate.net

The reaction can be carried out in the presence of a solvent like acetonitrile or under solvent-free conditions, using potassium carbonate as a solid support and reaction medium. nih.govmdpi.com The use of a phase-transfer catalyst like TBAB can further enhance the reaction rate. mdpi.com Microwave-assisted synthesis allows for the rapid and efficient production of the target molecule, often in a matter of minutes compared to the hours or days required for classical methods. nih.gov For example, the synthesis of Trazodone has been reported with a yield of 92% in just 80 seconds using microwave irradiation. mdpi.com This methodology can be directly applied to the synthesis of 3,4-Dichloro Trazodone Hydrochloride.

ConditionsReaction TimeYieldReference
Potassium Carbonate, TBAB, Acetonitrile80 seconds92% mdpi.com
"One-pot" synthesis60 seconds (second stage)71% mdpi.com

Phase-Transfer Catalysis in Trazodone Analog Synthesis

The reaction is typically carried out in a biphasic system or under solvent-free conditions, with an inorganic base such as potassium carbonate. The phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the deprotonated triazolopyridinone anion from the solid or aqueous phase to the organic phase where it can react with the arylpiperazine derivative.

Parameter Condition Rationale
Reactants 1-(3,4-dichlorophenyl)piperazine, 2-(3-chloropropyl)- sigmaaldrich.comtdcommons.orgnih.govtriazolo[4,3-a]pyridin-3(2H)-oneKey building blocks for the target molecule.
Base Potassium Carbonate (K₂CO₃)Deprotonates the triazolopyridinone, activating it for nucleophilic attack.
Catalyst Tetrabutylammonium Bromide (TBAB)Facilitates the transfer of the anionic nucleophile across the phase boundary.
Solvent Isopropyl Alcohol, Acetonitrile, or solvent-freeProvides the medium for the reaction. Solvent-free conditions offer a greener alternative.
Temperature 80-85°CProvides the necessary activation energy for the reaction to proceed at a reasonable rate.

The use of PTC in this synthesis can lead to shorter reaction times and higher yields compared to traditional methods that may require harsher conditions or longer reaction durations.

Purification and Isolation Techniques for the Hydrochloride Salt Form

The final step in the preparation of this compound is the conversion of the free base to its hydrochloride salt, followed by purification and isolation. This is a critical step to ensure the stability, purity, and appropriate physicochemical properties of the final compound.

The free base of 3,4-Dichloro Trazodone, obtained after the coupling reaction, is typically dissolved in a suitable organic solvent. Isopropyl alcohol and acetone (B3395972) are commonly employed for this purpose. tdcommons.org The solution may be treated with activated carbon to remove colored impurities and other minor contaminants. tdcommons.org

Following filtration to remove the activated carbon, a source of hydrochloric acid is added to the solution. This can be in the form of concentrated aqueous hydrochloric acid, or a solution of HCl in an organic solvent like isopropyl alcohol or ethanol. tdcommons.org The addition of hydrochloric acid protonates the basic nitrogen atom of the piperazine ring, leading to the formation of the hydrochloride salt.

The hydrochloride salt, being less soluble in the organic solvent than the free base, precipitates out of the solution. The crystallization process can be promoted by cooling the mixture, for instance, to a temperature between 0-10°C. tdcommons.org The precipitated solid is then collected by filtration.

To further enhance purity, the isolated solid can be washed with a chilled solvent, such as cold isopropyl alcohol, to remove any residual soluble impurities. tdcommons.org The final product is then dried under vacuum to remove any remaining solvent.

Step Procedure Purpose
Dissolution The crude free base is dissolved in a suitable organic solvent (e.g., isopropyl alcohol).To prepare a homogeneous solution for salt formation and purification.
Decolorization The solution is treated with activated carbon.To remove colored impurities.
Filtration The solution is filtered.To remove activated carbon and any particulate matter.
Salt Formation A source of hydrochloric acid is added to the filtrate.To convert the free base to its hydrochloride salt.
Crystallization The mixture is cooled to induce precipitation.To isolate the hydrochloride salt from the solution.
Filtration & Washing The precipitated solid is filtered and washed with a cold solvent.To collect the purified product and remove soluble impurities.
Drying The final product is dried under vacuum.To remove residual solvent.

Yield Optimization and Impurity Profile Management in Synthesis

Optimizing the yield and managing the impurity profile are crucial aspects of the synthesis of this compound to ensure a cost-effective and high-purity final product.

Yield Optimization:

Several factors can be manipulated to optimize the yield of the coupling reaction. The choice of solvent can have a significant impact; for instance, polar aprotic solvents like acetonitrile can facilitate the reaction. nih.gov The selection of the base and the phase-transfer catalyst is also critical. Studies on Trazodone synthesis have shown that TBAB is an effective catalyst. tdcommons.org

The reaction temperature and time are also key parameters to be optimized. Insufficient heating may lead to an incomplete reaction, while excessive heat or prolonged reaction times can lead to the formation of degradation products. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

Impurity Profile Management:

The impurity profile of this compound can be influenced by the quality of the starting materials and the reaction conditions. Potential impurities can include:

Unreacted Starting Materials: Residual 1-(3,4-dichlorophenyl)piperazine and 2-(3-chloropropyl)- sigmaaldrich.comtdcommons.orgnih.govtriazolo[4,3-a]pyridin-3(2H)-one.

Byproducts of Side Reactions: These can include products of elimination reactions or the formation of dimers.

Alkylation Impurities: Similar to Trazodone synthesis, there is a potential for the formation of genotoxic alkylating impurities, such as the starting material 1-(3,4-dichlorophenyl)-N'-(3-chloropropyl)-piperazine, which must be carefully controlled. google.com

Comprehensive Review of this compound: An Analysis of Available Scientific Literature

Following a comprehensive search of scientific and regulatory databases for information pertaining to the chemical compound “this compound,” it has been determined that there is a significant lack of publicly available data on its specific molecular pharmacology and receptor interaction profiles.

While the existence of this chemical entity, a derivative of the well-known antidepressant Trazodone, is confirmed through chemical listings, dedicated pharmacological studies detailing its binding affinities and functional activities at key neurological receptors are not present in the accessible scientific literature. The systematic name for this compound is 2-[3-[4-(3,4-dichlorophenyl)-1-piperazinyl]propyl]- mdpi.comnih.govnih.govtriazolo[4,3-a]pyridin-3(2H)-one hydrochloride.

The user's request specified a detailed article structured around the following core outline:

Molecular Pharmacology and Receptor Interaction Profiles

Molecular Pharmacology and Receptor Interaction Profiles

Adrenergic Receptor Engagement

Alpha1-Adrenergic Receptor Antagonism

Despite extensive searches, no specific binding data (such as Ki values) or functional assay results (like EC50 or IC50 values) for 3,4-Dichloro Trazodone (B27368) Hydrochloride corresponding to these receptors and transporters could be located. The available body of research focuses almost exclusively on the parent compound, Trazodone, and its active metabolite, m-chlorophenylpiperazine (m-CPP).

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline for the specified compound. The creation of such an article would require non-existent data and would amount to speculation.

Alpha-2 Adrenergic Receptor Modulation

Trazodone exhibits a moderate affinity for alpha-2 adrenergic receptors, where it acts as an antagonist. nih.gov Research involving radioligand binding studies has demonstrated this interaction. For instance, studies in human penile tissue and cell lines expressing cloned human alpha-adrenoceptor subtypes showed that trazodone has a moderate affinity for alpha-2 adrenoceptors, with affinity constants (Ki) in the range of 300-700 nmol/L. nih.gov While trazodone also has a high affinity for alpha-1 adrenoceptors (10-130 nmol/L), its interaction with the alpha-2 subtype is a notable component of its pharmacological profile. nih.gov However, some studies suggest that the antidepressant properties of trazodone may not be directly related to changes in alpha-2 adrenoceptor sensitivity. drugbank.com

Histamine (B1213489) H1 Receptor Antagonism

Trazodone is also known to be an antagonist at the histamine H1 receptor. nih.govnih.gov This action is believed to contribute significantly to its sedative and hypnotic properties. patsnap.com The antagonism at H1 receptors is a key feature that distinguishes trazodone from more selective serotonin (B10506) reuptake inhibitors (SSRIs) and contributes to its utility in treating depression accompanied by insomnia. nih.gov

In Vitro Receptor Binding Assays and Radioligand Displacement Studies

In vitro binding assays have been instrumental in elucidating the complex receptor binding profile of trazodone. These studies typically utilize radiolabeled ligands that have a known high affinity for a specific receptor. The ability of trazodone to displace these radioligands provides a measure of its own affinity for that receptor, often expressed as the inhibition constant (Ki).

While specific data for 3,4-dichloro trazodone hydrochloride is unavailable, the table below summarizes the binding affinities of the parent compound, trazodone, for various receptors, as determined by in vitro studies.

Receptor SubtypeSpeciesBinding Affinity (Ki) [nM]
Alpha-2A AdrenergicHuman106
Alpha-1 AdrenergicHuman10-130
Alpha-2 AdrenergicHuman300-700

This table is based on data for Trazodone Hydrochloride and is provided for reference. The binding affinities for this compound may differ significantly.

Functional Assays for Receptor Activation and Signal Transduction Pathways

Functional assays are critical for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. These assays measure the physiological response following receptor binding, such as changes in second messenger systems (e.g., cAMP levels) or ion channel activity.

For trazodone, functional studies have confirmed its antagonistic activity at alpha-1, alpha-2, and histamine H1 receptors. nih.govnih.gov For example, studies on the effects of trazodone on alpha-2 adrenoceptor function in depressed patients, using the alpha-2 agonist clonidine, have provided insights into its modulatory role. drugbank.com In these studies, trazodone showed little effect on the indices of pre- and postsynaptic alpha-2 receptor function, suggesting a complex interaction. drugbank.com

Unfortunately, no functional assay data for this compound could be located in the current body of scientific literature. Such studies would be necessary to understand how the dichloro-substitution impacts the functional activity at these and other receptors, and to determine its potential therapeutic profile.

Metabolic Pathways and Enzyme Kinetics

Identification of Key Cytochrome P450 Enzymes in Metabolism

In vitro studies utilizing human liver microsomes and cDNA-expressed human cytochrome P450 enzymes have been instrumental in identifying the key enzymes responsible for the metabolism of trazodone (B27368), the parent compound of 3,4-Dichloro Trazodone Hydrochloride. These studies have pinpointed CYP3A4 as the major enzyme in the initial metabolic steps, with CYP2D6 playing a significant role in subsequent transformations.

CYP3A4 is the principal enzyme involved in the metabolism of trazodone to its major active metabolite, m-chlorophenylpiperazine (mCPP). clinpgx.orgnih.gov In the context of this compound, this pathway would lead to the formation of a dichloro-m-chlorophenylpiperazine analog. The significant role of CYP3A4 has been demonstrated through correlation studies with various human liver microsomal preparations, where the production of mCPP was strongly correlated with CYP3A4 activity. nih.gov Furthermore, experiments using microsomes from cells expressing specific human CYP isoforms showed that only incubations with CYP3A4 resulted in the formation of mCPP. nih.govicdst.org

The involvement of CYP3A4 is further substantiated by inhibition studies. The potent CYP3A4 inhibitor, ketoconazole (B1673606), was found to inhibit the formation of mCPP in a concentration-dependent manner in both human liver microsomes and in microsomes from cells expressing human CYP3A4. nih.govicdst.org Other CYP3A4 inhibitors such as ritonavir (B1064) and indinavir also significantly impair the clearance of trazodone, leading to increased plasma concentrations. clinpgx.orgmedscape.com This underscores the critical role of CYP3A4 in the primary metabolic pathway of this class of compounds.

Following the initial metabolism by CYP3A4, the resulting metabolite, mCPP (or its dichloro-analog), undergoes further transformation. The cytochrome P450 enzyme CYP2D6 is significantly involved in this secondary metabolic step. clinpgx.org Specifically, CYP2D6 activity in human liver microsomes has been shown to correlate with the metabolism of mCPP to p-hydroxy-mCPP (OH-mCPP). clinpgx.org This hydroxylation reaction is a key step in the further detoxification and elimination of the metabolite.

The role of CYP2D6 is also supported by drug interaction studies. Co-administration of thioridazine (B1682328), a known inhibitor of CYP2D6, with trazodone resulted in a significant increase in the plasma concentrations of both trazodone and its metabolite m-CPP. nih.gov This suggests that CYP2D6 is involved in the clearance of both the parent drug and its primary metabolite. nih.gov The formation of certain reactive metabolites of trazodone has also been specifically linked to CYP2D6-mediated bioactivation of m-CPP. semanticscholar.org

While CYP3A4 and CYP2D6 are the major players in the metabolism of trazodone and its analogs, other CYP isoforms may have minor or indirect roles. However, in vitro studies that screened a panel of human CYP isoforms (including CYP1A1, CYP1A2, CYP2C8, CYP2C9arg, CYP2C9cys, and CYP2C19) found that only CYP3A4 was responsible for the formation of mCPP from trazodone. nih.govicdst.org This indicates that the contribution of these other isoforms to the primary N-dealkylation pathway is likely minimal. It is possible that other isoforms contribute to minor metabolic pathways or the further metabolism of secondary metabolites, but current research predominantly highlights the significance of CYP3A4 and CYP2D6.

Characterization of Specific Metabolic Transformations

The metabolism of this compound involves specific chemical transformations that alter its structure and facilitate its excretion. These include N-dealkylation and hydroxylation, which have been characterized through metabolite profiling.

The most significant initial metabolic pathway for trazodone is N-dealkylation, which results in the formation of m-chlorophenylpiperazine (mCPP). clinpgx.orgnih.gov This reaction is catalyzed by CYP3A4 and involves the cleavage of the bond between the piperazine (B1678402) ring and the propyl side chain. For this compound, this would produce a corresponding dichloro-m-chlorophenylpiperazine analog. This metabolite is pharmacologically active. clinpgx.org

Metabolic Pathway Enzyme Parent Compound Resulting Metabolite
N-DealkylationCYP3A4Trazodonem-chlorophenylpiperazine (mCPP)

The formation of mCPP from trazodone has been well-established in in vitro studies using human liver microsomes. nih.govicdst.org The kinetics of this reaction have been determined, although specific Km and Vmax values are not consistently reported across all studies.

Hydroxylation is another important metabolic pathway for trazodone and its metabolites. The aromatic ring of the m-chlorophenyl moiety is a target for hydroxylation. CYP2D6 catalyzes the hydroxylation of mCPP to p-hydroxy-mCPP. clinpgx.org Additionally, hydroxylation of the trazodone molecule on the chlorophenyl residue has been observed, with these hydroxylated metabolites being found as conjugates in urine. nih.gov Aromatic hydroxylation of trazodone can also lead to the formation of p-hydroxytrazodone, which can be further oxidized by CYP3A4 to a reactive quinone-imine intermediate. researchgate.net

Another identified metabolic transformation is the formation of a dihydrodiol metabolite. nih.gov This suggests an metabolic pathway involving the formation of an epoxide intermediate which is then hydrolyzed. researchgate.net Studies have identified a dihydrodiol metabolite of trazodone in human urine, accounting for a significant portion of the excreted radioactivity in early studies. nih.gov

Metabolic Transformation Enzyme Substrate Resulting Product
p-HydroxylationCYP2D6m-chlorophenylpiperazine (mCPP)p-hydroxy-mCPP (OH-mCPP)
Aromatic HydroxylationCYP3A4Trazodonep-hydroxytrazodone
Dihydrodiol FormationNot specifiedTrazodoneDihydrodiol metabolite of trazodone

Conjugation Reactions

Following Phase I metabolism, which introduces or exposes functional groups, Trazodone and its metabolites can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which significantly increases water solubility and facilitates renal and biliary excretion.

Glucuronidation is a major conjugation pathway for hydroxylated metabolites of Trazodone. After the formation of hydroxylated intermediates, such as p-hydroxy-m-chlorophenylpiperazine (p-hydroxy-mCPP) via CYP2D6-mediated oxidation, these metabolites are rapidly conjugated with glucuronic acid. clinpgx.org This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Studies in rats have identified the glucuronide conjugate of Trazodone hydroxylated at the C4 position of the benzene (B151609) ring as a major metabolite found in both bile and urine. researchgate.net The formation of these glucuronide conjugates is a critical step in the detoxification and clearance of Trazodone metabolites.

In addition to glucuronidation, sulfate (B86663) conjugation is another pathway for the elimination of hydroxylated Trazodone metabolites. The metabolite p-hydroxy-mCPP can also be conjugated with a sulfate group. clinpgx.org This process, catalyzed by sulfotransferase (SULT) enzymes, also increases the polarity of the metabolite, preparing it for efficient excretion. The dual pathways of glucuronidation and sulfation ensure effective clearance of phenolic metabolites generated during Phase I biotransformation.

In Vitro Metabolic Stability and Reaction Phenotyping

In vitro studies are essential for characterizing the metabolic profile of a compound. These assays determine the rate at which a compound is metabolized (stability) and identify the specific enzymes responsible (phenotyping).

Studies on Trazodone have demonstrated significant differences in its metabolic stability across various species. frontiersin.org An evaluation of its stability in cryopreserved hepatocytes revealed that the intrinsic clearance rates were notably different between humans, mice, and rats, with human hepatocytes showing the slowest rate of metabolism. frontiersin.org This suggests a potentially longer half-life and duration of exposure in humans compared to the preclinical species tested. frontiersin.org

Reaction phenotyping for Trazodone has identified CYP3A4 as the primary enzyme responsible for its metabolism, particularly for the N-dealkylation reaction that forms the active metabolite, m-chlorophenylpiperazine (m-CPP). frontiersin.orgsemanticscholar.orgnih.govnih.gov Other enzymes, however, also play a role in its complex biotransformation.

EnzymeMetabolic Reaction Catalyzed (for Trazodone)Resulting Metabolite
CYP3A4 N-dealkylationm-chlorophenylpiperazine (m-CPP)
CYP3A4 Aromatic hydroxylation, EpoxidationQuinone-imine, Dihydrodiol metabolite
CYP2D6 Hydroxylation of m-CPPp-hydroxy-m-chlorophenylpiperazine (p-hydroxy-mCPP)
CYP2D6, CYP2C19, FMOs Formation of other major metabolitesInactive metabolites (e.g., M9, M2)

This table summarizes the key enzymes involved in the metabolism of the parent compound, Trazodone, and their primary functions. clinpgx.orgfrontiersin.orgnih.gov

Molecular Mechanisms of Excretion (e.g., Biliary and Renal Clearance Pathways)

The elimination of this compound from the body is expected to occur via the same primary routes as its parent compound, Trazodone, which involves both renal and biliary pathways. After extensive metabolism in the liver, the resulting polar metabolites are cleared from circulation.

Renal Clearance: The primary route of excretion for Trazodone metabolites is through the kidneys into the urine. nih.govchoosingtherapy.com Studies have shown that approximately 70-75% of an administered dose of Trazodone is excreted renally within 72 hours. hres.cayoutube.com These excreted substances are almost entirely metabolites, with less than 1% of the drug being eliminated in its unchanged form in the urine. drugbank.com

Biliary and Fecal Clearance: A smaller but significant portion of the drug and its metabolites is eliminated via the biliary system into the feces. grovetreatment.com This pathway accounts for the remainder of the dose, with pharmacokinetic studies indicating that approximately 9-29% of a radiolabeled dose is recovered in the feces over 60 to 100 hours. drugbank.com Biliary excretion is particularly important for larger, conjugated metabolites such as glucuronides. researchgate.net Impaired liver or kidney function can significantly slow these clearance processes, potentially leading to prolonged retention of the drug and its metabolites. choosingtherapy.comrelevancerecovery.comdrugs.com

Excretion PathwayPercentage of DoseTimeframeNotes
Renal (Urine) 70-75%Within 72 hoursPrimarily consists of metabolites; <1% unchanged drug.
Biliary (Feces) 9-29%60-100 hoursInvolves excretion of metabolites into the bile.

This table details the excretion routes for the parent compound, Trazodone. hres.cadrugbank.com

Advanced Analytical Characterization and Quantification

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatography is the cornerstone for separating 3,4-Dichloro Trazodone (B27368) Hydrochloride from its parent compound, synthetic precursors, and potential degradation products. The choice of method depends on the analyte's volatility, polarity, and the analytical objective, whether it is for purity determination or metabolite identification.

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of Trazodone and its related substances, including the 3,4-dichloro analogue. A typical stability-indicating HPLC method is designed to separate the active pharmaceutical ingredient (API) from its impurities and degradation products.

Method development for 3,4-Dichloro Trazodone Hydrochloride would logically start from existing methods for Trazodone HCl. These are typically isocratic or gradient reversed-phase methods. A C8 or C18 column is commonly used, providing the necessary hydrophobicity to retain the molecule. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the buffer is a critical parameter, typically adjusted to be between 3 and 7 to ensure the analyte is in a suitable ionic state for good peak shape and retention.

Validation of the HPLC method is performed according to International Council for Harmonisation (ICH) guidelines, ensuring the method is fit for its intended purpose. Key validation parameters include specificity, linearity, precision, accuracy, robustness, and the limits of detection (LOD) and quantification (LOQ). For instance, a method for Trazodone HCl and its impurities demonstrated linearity over a specific concentration range with a high correlation coefficient (r² > 0.999), indicating a direct proportionality between detector response and concentration. scholarsresearchlibrary.comresearchgate.net

Table 1: Example HPLC Method Parameters for Trazodone Analogues

Parameter Condition
Column C8 ODS (150 x 4.6 mm, 5 µm) scholarsresearchlibrary.com
Mobile Phase Acetonitrile, Tetrahydrofuran, Water, Methanol with pH adjustment by Triethylamine (TEA) scholarsresearchlibrary.com
Flow Rate 1.0 mL/min scholarsresearchlibrary.com
Detection UV at 255 nm scholarsresearchlibrary.com
Injection Volume 10 µL scholarsresearchlibrary.com

| Run Time | ~15 minutes jocpr.com |

This interactive table is based on data from methods developed for Trazodone HCl and its related impurities. scholarsresearchlibrary.comjocpr.com

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it an excellent tool for identifying and quantifying trazodone metabolites in biological matrices. nih.gov Although Trazodone and its analogues have relatively high boiling points, they can be analyzed by GC, sometimes requiring derivatization to improve volatility and thermal stability.

For the analysis of this compound and its potential metabolites, a sample would first undergo an extraction from the biological matrix (e.g., plasma, urine) using liquid-liquid or solid-phase extraction. The extract is then concentrated and, if necessary, derivatized. A common derivatizing agent is heptafluorobutyric anhydride (B1165640), which reacts with amine groups. lgcstandards.com

The GC separates the components of the mixture, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound by comparison to a spectral library. nih.gov GC-MS is particularly useful for confirming the structure of metabolites where the core structure of the parent drug has been modified.

Table 2: GC-MS Parameters for Trazodone and Metabolite Analysis

Parameter Condition
Column Methyl silicone capillary column scholarsresearchlibrary.com
Carrier Gas Hydrogen or Helium scholarsresearchlibrary.com
Detection Mass Spectrometer operating in Electron Ionization (EI) mode
Derivatization Heptafluorobutyric anhydride for metabolites lgcstandards.com

| Application | Identification of trazodone and m-CPP in plasma and brain lgcstandards.com |

This interactive table is based on established GC-MS methods for Trazodone and its primary metabolite. scholarsresearchlibrary.comlgcstandards.com

Capillary Gas Chromatography (Capillary GC) provides higher resolution and faster analysis times compared to packed column GC. Methods utilizing wide-bore capillary columns with nitrogen-selective detection have been developed for trazodone, offering high sensitivity for therapeutic monitoring. researchgate.net Such a method would be directly applicable to the 3,4-dichloro analogue, likely showing a different retention time due to the change in molecular weight and polarity. A simple solid-phase extraction is often sufficient for sample clean-up before injection. researchgate.net

Thin Layer Chromatography (TLC) , particularly High-Performance Thin Layer Chromatography (HPTLC), serves as a simple, cost-effective, and rapid method for the quantification of trazodone in various samples. For this compound, an HPTLC method would involve spotting the sample on a silica (B1680970) gel 60 F254 plate and developing it with a suitable mobile phase, such as a mixture of toluene (B28343), acetone (B3395972), ethanol, and ammonium hydroxide. researchgate.net Densitometric evaluation at a specific wavelength (e.g., 290 nm) allows for quantification. researchgate.net This technique is particularly useful for screening purposes and for separating the main compound from its major metabolites.

Spectroscopic Techniques for Structural and Quantitative Analysis

Spectroscopic methods are indispensable for both the quantification and structural confirmation of this compound. These techniques rely on the interaction of the molecule with electromagnetic radiation.

UV-Visible spectrophotometry is a straightforward and widely used technique for the quantitative analysis of compounds that possess a chromophore. Trazodone and its analogues absorb UV radiation due to their aromatic rings and conjugated systems. The wavelength of maximum absorbance (λmax) for Trazodone HCl in water is around 246 nm. omicsonline.org The 3,4-dichloro analogue is expected to have a similar λmax, possibly with a slight bathochromic (red) shift.

The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. Linearity is typically established over a concentration range suitable for pharmaceutical analysis. researchgate.net Simple spectrophotometric methods can also be based on the formation of colored ion-pair complexes. For instance, Trazodone HCl forms a yellow complex with bromocresol green (BCG) in a buffered solution, which can be extracted and measured at around 415 nm. researchgate.net

Table 3: UV-Visible Spectrophotometry Data for Trazodone Analysis

Method Solvent/Reagent λmax (nm) Linearity Range (µg/mL)
Zero Order Water 246 1-30 researchgate.net
Ion-Pair Complex Bromocresol Green (BCG) 415 9-170 researchgate.net

| Ion-Pair Complex | Methyl Orange (MO) | 422 | 10-200 researchgate.net |

This interactive table presents data from spectrophotometric methods developed for Trazodone HCl. researchgate.netresearchgate.net

Spectrofluorimetry offers higher sensitivity and selectivity compared to UV-Visible spectrophotometry. The native fluorescence of the trazodone molecule can be utilized for its determination. In 50% acetic acid, Trazodone HCl exhibits fluorescence with a maximum excitation at 320 nm and emission at 435 nm.

To further enhance sensitivity, micellar-enhanced spectrofluorimetry can be employed. The use of a surfactant like sodium dodecyl sulfate (B86663) (SDS) creates a micellar environment that can significantly increase the fluorescence intensity of the analyte. For Trazodone HCl, this technique has been shown to lower the detection limit substantially, with excitation and emission wavelengths shifting to approximately 330 nm and 440 nm, respectively. This approach is highly effective for determining trace amounts of the compound in biological fluids.

Table 4: Spectrofluorimetric Method Parameters for Trazodone

Method Medium Excitation λ (nm) Emission λ (nm)
Native Fluorescence 50% Acetic Acid 320 435

| Micellar-Enhanced | SDS Micelles (pH 7.0) | 330 | 440 |

This interactive table is based on data from spectrofluorimetric methods for Trazodone HCl.

Infrared (IR) Spectroscopy for Functional Group and Charge-Transfer Complex Confirmation

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. For this compound, IR analysis serves as a critical identity test, providing a molecular fingerprint that can be compared against a qualified reference standard. The spectrum would confirm the presence of key structural features, such as the carbonyl (C=O) group of the triazolopyridinone ring, N-H stretching, C-N bonds of the piperazine (B1678402) ring, and aromatic C-H vibrations.

Crucially, the IR spectrum would also display characteristic absorptions corresponding to the carbon-chlorine (C-Cl) bonds on the phenyl ring. The pattern of substitution on the aromatic ring influences the positions of overtone and combination bands in the 2000-1650 cm⁻¹ region and out-of-plane bending vibrations below 900 cm⁻¹, helping to confirm the 3,4-dichloro substitution pattern. While detailed spectra for this specific impurity are not widely published, analytical methods developed for Trazodone Hydrochloride and its related impurities routinely employ FTIR as a characterization tool jocpr.comscholarsresearchlibrary.com. The analysis can also be used to study the formation of charge-transfer complexes, where shifts in the vibrational frequencies of donor and acceptor groups indicate complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential to unambiguously confirm its identity and distinguish it from the active pharmaceutical ingredient (API) and other positional isomers.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. Key signals would include those for the propyl chain, the piperazine ring protons, and the aromatic protons on both the triazolopyridine and dichlorophenyl rings. The splitting pattern and chemical shifts of the three aromatic protons on the dichlorophenyl ring are particularly diagnostic for confirming the 3,4-substitution pattern.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. This allows for the confirmation of the total carbon count and provides evidence for the key functional groups, such as the carbonyl carbon and the carbons bonded to chlorine atoms.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish definitive proton-proton and proton-carbon connectivities, leaving no ambiguity in the final structure. Such comprehensive elucidation is vital for a compound intended for use as a certified reference standard blogspot.comalentris.org.

Electrochemical and Voltammetric Approaches for Compound Determination

Electrochemical methods, including potentiometric and voltammetric techniques, offer high sensitivity for the analysis of electroactive compounds. The parent drug, Trazodone, is known to be electroactive, and various methods have been developed for its quantification abechem.comrazi.ac.ir. These approaches are based on the oxidation or reduction of the molecule at an electrode surface.

For this compound, similar electroactivity is expected due to the presence of the oxidizable piperazine nitrogen and other functionalities.

Voltammetric Methods: Techniques like differential pulse voltammetry (DPV) could be applied for its determination. The method would involve scanning the potential at a working electrode and measuring the resulting current, which is proportional to the compound's concentration. The additional chlorine atoms on the phenyl ring would likely influence the oxidation potential compared to Trazodone, providing a basis for selective analysis.

Potentiometric Sensors: Ion-selective electrodes (ISEs) designed for Trazodone have demonstrated low detection limits, typically in the micromolar range (e.g., 1.1×10⁻⁶ mol·L⁻¹) abechem.com. A similar sensor could theoretically be developed for this compound by using an ion-pair complex in a PVC membrane.

While these methods are powerful, their application for specific impurity quantification in pharmaceutical quality control is less common than chromatographic techniques, which offer superior separation capabilities for complex mixtures.

Method Validation Parameters: Sensitivity, Selectivity, Detection Limits, and Quantification Limits

The validation of any analytical method used for impurity quantification is mandatory and must adhere to guidelines from the International Council for Harmonisation (ICH). The primary goal is to ensure the method is suitable for its intended purpose. For this compound, this typically involves chromatographic methods like HPLC or GC developed to analyze impurities in Trazodone HCl API scholarsresearchlibrary.comimpactfactor.org.

Key validation parameters include:

Selectivity/Specificity: The method must be able to unequivocally assess the analyte in the presence of other components, including the main drug, other impurities, and degradation products.

Sensitivity: This relates to the method's ability to detect small amounts of the substance. It is formally defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, though not necessarily quantified, with a signal-to-noise ratio typically of 3:1.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. The signal-to-noise ratio is commonly 10:1.

The table below summarizes these key validation parameters and their significance in the context of analyzing this compound as an impurity.

ParameterDescriptionTypical Requirement for Impurity Method
Selectivity Ability to measure the analyte without interference from other substances.Peak purity analysis and resolution >1.5 from adjacent peaks.
LOD Lowest detectable concentration (S/N ≈ 3:1).Must be low enough to detect impurities at their reporting threshold.
LOQ Lowest quantifiable concentration (S/N ≈ 10:1) with acceptable precision/accuracy.Must be at or below the specified limit for the impurity.
Linearity Ability to produce results proportional to the concentration over a defined range.Typically from the LOQ to 120% of the impurity specification limit.
Accuracy Closeness of test results to the true value, often assessed by recovery studies.Recovery should be within an acceptable range (e.g., 80-120%).
Precision Agreement among a series of measurements, assessed at repeatability and intermediate levels.Relative Standard Deviation (RSD) should not exceed a specified value (e.g., <15% at LOQ).

For genotoxic impurities, which may require control at parts-per-million (ppm) levels, highly sensitive methods like GC-MS or LC-MS/MS are often necessary, with validated LODs demonstrated to be in the sub-ppm range impactfactor.org.

Structure Activity Relationship Sar and Derivative Studies

Design Principles for Trazodone (B27368) Analogs with Varied Halogenation Patterns

The design of trazodone analogs often incorporates halogen substituents on the phenylpiperazine ring, a strategy rooted in the established role of halogens in medicinal chemistry to modulate a drug's pharmacokinetic and pharmacodynamic properties. Halogenated arylpiperazines are recognized as a privileged scaffold for compounds active in the central nervous system (CNS). researchgate.net The introduction of halogens like chlorine can influence factors such as metabolic stability, lipophilicity, and receptor binding affinity.

The rationale for exploring varied halogenation patterns, including dichloro substitutions, is to fine-tune the electronic environment of the phenyl ring. This can alter the molecule's interaction with target receptors, potentially enhancing affinity for desired targets (e.g., serotonin (B10506) receptors) while reducing affinity for others, thereby improving the selectivity profile. The position and number of halogen atoms are critical variables in this design process. For instance, moving a chlorine atom from the meta-position (as in trazodone) to other positions, or introducing a second chlorine atom, can significantly impact the compound's biological activity.

Synthesis and Evaluation of Related Dichloro-Substituted Phenylpiperazine and Triazolopyridinone Derivatives

The synthesis of trazodone and its analogs, including dichloro-substituted derivatives, typically involves a multi-step process. A common synthetic route involves the reaction of a suitably substituted phenylpiperazine with a side chain that is then coupled to the triazolopyridinone core. For example, 1-(3,4-dichlorophenyl)piperazine (B178234) can be reacted with a haloalkyl derivative, which is subsequently used to alkylate the s-triazolo[4,3-a]pyridin-3(2H)-one nucleus. mdpi.commdpi.com

Microwave-assisted synthesis has been employed to improve reaction times and yields for trazodone and its derivatives. mdpi.com One method involves the reaction of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine with 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one under microwave irradiation. mdpi.com A similar approach can be adapted for the synthesis of 3,4-dichloro analogs by starting with 1-(3,4-dichlorophenyl)piperazine.

Once synthesized, these derivatives are evaluated for their biological activity through in vitro receptor binding assays. These assays determine the affinity of the compounds for various CNS receptors, such as serotonin (5-HT1A, 5-HT2A), adrenergic (α1), and dopamine (B1211576) (D2) receptors. nih.gov For instance, studies on new phenylpiperazine derivatives of 1,2-benzothiazine found that compounds containing a 1-(3,4-dichlorophenyl)piperazine substituent exhibited potent cytotoxic activity, highlighting the significant impact of this specific substitution pattern on biological activity in that particular scaffold. mdpi.com

Influence of Halogenation on Receptor Binding Affinity and Selectivity Profile

Halogenation patterns on the phenylpiperazine ring profoundly influence the receptor binding affinity and selectivity of trazodone analogs. Trazodone itself, with a single chlorine atom at the 3-position of the phenyl ring, exhibits a complex pharmacological profile, acting as a potent antagonist at 5-HT2A receptors and α1-adrenergic receptors, while also inhibiting the serotonin transporter (SERT). nih.govnih.govresearchgate.net

Studies on related arylpiperazine ligands demonstrate the critical role of the type and position of the halogen. The affinity and selectivity of these ligands can be optimized through targeted structural modifications, including different substituents on the aromatic ring. nih.gov While specific data for 3,4-dichloro trazodone is not extensively detailed in the provided search results, the principles of SAR suggest that the addition of a second chlorine atom at the 4-position would significantly alter the electronic properties and steric bulk of the phenyl ring. This modification is expected to change the binding orientation and affinity at various receptors. For example, in a series of 1,2-benzothiazine derivatives, the presence of a 3,4-dichlorophenylpiperazine moiety was found to be highly favorable for cytotoxic activity compared to other substitutions. mdpi.com This underscores the potent effect of this specific dichlorination pattern.

The table below illustrates the receptor binding profile of Trazodone, providing a baseline for understanding how substitutions might alter affinity.

Receptor/TransporterTrazodone Ki (nM)
5-HT1AModerate Affinity
5-HT2AHigh Affinity
5-HT2CModerate Affinity
SERTModerate Affinity
α1-AdrenergicHigh Affinity
H1-HistaminicModerate Affinity

Note: This table represents a qualitative summary of Trazodone's affinities. nih.govresearchgate.net Quantitative Ki values can vary between studies.

Modifications to the Triazolopyridinone Moiety and their Pharmacological Impact

Rational drug design approaches have been applied to replace this moiety with other heterocyclic systems to explore new pharmacological profiles. In one study, the triazolopyridinone fragment was replaced with a benzimidazolylpyridazinone or an imidazolylpyridazinone moiety. nih.gov This modification led to a novel class of compounds with very high affinity for α1-adrenergic receptors, with one compound exhibiting a Ki value of 1.1 nM. nih.gov This demonstrates that the triazolopyridinone system is not essential for α1-receptor affinity and that alternative heterocyclic structures can be used to create potent and selective ligands. Other studies have synthesized new 1-phenyl- and 1-(3-chlorophenyl)piperazines containing different heterocyclic fragments at the end of the propyl chain, leading to compounds with high affinity for 5-HT1A and 5-HT2A receptors. nih.gov

Role of the Alkyl Linker in Molecular Recognition and Pharmacological Potency

The alkyl linker, typically a propyl chain in trazodone, that connects the phenylpiperazine and triazolopyridinone moieties plays a crucial role in determining the molecule's pharmacological profile. The length and rigidity of this linker are critical for orienting the two aromatic systems correctly for optimal interaction with receptor binding sites.

Studies have shown that modifying the length of this alkyl chain can shift the receptor selectivity. For example, extending the propyl chain to a hexyl chain in a trazodone analog shifted the primary affinity from the 5-HT2A receptor towards the 5-HT1A receptor. mdpi.com Specifically, the hexyl analog, 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyridin-3(2H)-one hydrochloride, showed a high affinity for the 5-HT1A receptor (Ki = 16 nM). mdpi.com

Furthermore, introducing substituents on the alkyl chain or within the piperazine (B1678402) ring can also impact affinity. A study on modifications of the alkylpiperazine moiety of trazodone found that most changes led to a decrease in affinity for both 5-HT2A and α1 receptors. nih.gov However, the introduction of a methyl group in the alpha position to the aliphatic nitrogen atom of the piperazine ring resulted in compounds that showed a decrease in affinity for only the α1 receptor, thereby improving selectivity for the 5-HT2A receptor. nih.gov The stereochemistry of such modifications is also important, with one enantiomer often showing a more significant difference between 5-HT2A and α1 receptor affinity. nih.gov

CompoundLinker ModificationPrimary Receptor Affinity Shift
Trazodone AnalogPropyl chain extended to hexyl chainShift from 5-HT2A to 5-HT1A mdpi.com
Trazodone AnalogMethyl group on piperazine ring (α to N1)Decreased α1 affinity, retaining 5-HT2A affinity nih.gov

Rational Drug Design Strategies Based on SAR Insights for Novel Ligands

The collective structure-activity relationship insights from modifying trazodone's core structure provide a strong foundation for the rational design of new ligands with tailored pharmacological profiles. patsnap.comslideshare.net Rational drug design leverages computational methods to predict and analyze interactions between potential drug candidates and their biological targets, aiming to enhance efficacy and reduce side effects. patsnap.com

Key strategies based on the SAR of trazodone analogs include:

Pharmacophore-Based Design: By analyzing the structures of known active molecules like trazodone and its derivatives, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., aromatic rings, hydrogen bond acceptors, basic nitrogen) required for binding to a specific receptor. New molecules can then be designed to fit this pharmacophore. slideshare.net

Structure-Based Design and Molecular Docking: When the 3D structure of a target receptor is known or can be modeled, molecular docking simulations can be used to predict how newly designed analogs will bind. patsnap.com This allows for the in silico evaluation of modifications, such as different halogenation patterns on the phenylpiperazine ring or changes to the alkyl linker, to optimize interactions with key amino acid residues in the binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. patsnap.com By analyzing data from various trazodone analogs, QSAR models can predict the activity of novel, unsynthesized compounds, helping to prioritize which molecules to synthesize and test. slideshare.net

By integrating these computational approaches with the empirical SAR data, researchers can more efficiently design novel ligands. For example, to develop a more selective 5-HT1A ligand, one might start with the trazodone scaffold, extend the alkyl linker to five or six carbons, and explore various substitutions on the phenylpiperazine and triazolopyridinone rings to fine-tune affinity and selectivity, guided by docking simulations and QSAR predictions. mdpi.comresearchgate.net

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

No specific molecular docking simulation studies for 3,4-Dichloro Trazodone (B27368) Hydrochloride were identified. Such simulations would theoretically be used to predict how this compound binds to a target receptor, but the results of such studies have not been published.

There are no available published data detailing binding energy calculations or ligand-binding site analysis specifically for the interaction of 3,4-Dichloro Trazodone Hydrochloride with any biological receptor.

No studies have been published that identify the key amino acid residues or the specific types of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) formed between this compound and a target receptor. For the parent compound Trazodone, interactions with residues such as Val366, Trp367, Val156, Trp336, and Phe340 in the serotonin (B10506) receptor have been reported. nih.gov

Quantum Chemical Calculations for Electronic Properties

No quantum chemical calculation studies, such as Density Functional Theory (DFT), were found for this compound. These calculations would provide insight into the electronic properties of the molecule, such as its molecular orbital energies and electrostatic potential, but this research has not been published.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties, which are fundamental to understanding a molecule's reactivity.

In studies of Trazodone and its derivatives, DFT calculations, often using the B3LYP functional with a 6-311G++ basis set, have been employed to determine the minimum energy configuration of the molecules. nih.gov This optimization is the first step in understanding the molecule's stable three-dimensional shape. From this optimized geometry, further calculations can elucidate key electronic and reactivity parameters. For instance, DFT was utilized to determine the bond lengths and angles of a charge-transfer complex involving Trazodone, providing precise structural data at the atomic level. nih.gov

These theoretical calculations are invaluable for:

Predicting Molecular Geometry: Determining the most stable conformation of the molecule, which influences how it interacts with biological targets.

Calculating Electronic Properties: Mapping the electron density to identify electron-rich and electron-deficient regions, which are key to predicting sites of interaction.

Simulating Spectroscopic Data: Theoretical IR spectra can be generated to compare with experimental data, helping to confirm the molecular structure. als-journal.com

Assessing Reactivity: DFT is used to calculate various descriptors that predict the chemical reactivity of the molecule. researchgate.net

Parameter Calculated via DFTSignificance in Drug Design
Optimized Molecular GeometryProvides the most stable 3D structure, crucial for receptor docking.
Electronic EnergyIndicates the stability of the molecule.
Dipole MomentHelps predict solubility and permeability characteristics.
Molecular Electrostatic Potential (MEP)Maps electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting interaction points. als-journal.com
Vibrational FrequenciesCorrelates with experimental IR and Raman spectra to confirm structure.

HOMO-LUMO Analysis and Charge Transfer Complex Formation Studies

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing chemical reactivity and the ability of a molecule to form charge-transfer complexes. aimspress.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. aimspress.comnih.gov A smaller gap suggests the molecule is more reactive and can be more easily polarized. nih.gov

Charge-Transfer Complexes: Research has demonstrated that Trazodone Hydrochloride (TZD), acting as an electron donor, can form 1:1 charge-transfer (CT) complexes with various π-acceptor molecules. nih.gov This interaction involves the transfer of an electron from the donor (TZD) to the acceptor, often resulting in the formation of radical ion pairs (D+• and A−•). nih.gov This process is described as an n–π* transition, where an electron from a non-bonding orbital (n) of the donor is transferred to an anti-bonding orbital (π*) of the acceptor. nih.gov The formation of these complexes can be investigated using spectroscopic techniques and supported by theoretical calculations. nih.gov

Molecular Docking of CT Complexes: Molecular docking studies have been used to evaluate how the formation of these CT complexes affects the binding affinity of Trazodone to its biological targets, such as the serotonin receptor. nih.gov In one such study, Trazodone and its CT complexes were docked against the serotonin receptor (PDB ID: 6BQH). The results showed that the formation of a complex with an acceptor like 2,6-dichloroquinone-4-chloroimide (B1671506) (DCQ) significantly increased the binding energy compared to Trazodone alone, suggesting a stronger and more stable interaction with the receptor. nih.gov

LigandTarget ProteinTheoretical Binding Energy (kcal/mol)
Trazodone (TZD) aloneSerotonin Receptor (6BQH)-6.5
[(TZD)(DCQ)] ComplexSerotonin Receptor (6BQH)-8.9

Data sourced from a molecular docking investigation on Trazodone and its charge-transfer complex. nih.gov

For this compound, a HOMO-LUMO analysis would predict how the electron-withdrawing nature of the chlorine atoms affects the energy gap and, consequently, its reactivity and potential to form charge-transfer complexes.

In Silico Prediction of Metabolic Transformations and Enzyme Interactions

In silico (computer-based) methods are essential tools in modern drug discovery for predicting the metabolic fate of a compound. nih.gov These approaches can forecast key parameters such as the site of metabolism (SOM), the specific enzymes involved, and potential drug-drug interactions, thereby reducing the time and cost associated with experimental studies. nih.govnih.gov

The metabolism of Trazodone is well-characterized, providing a strong basis for predicting the biotransformation of its 3,4-dichloro derivative. In vitro studies using human liver microsomes have identified Cytochrome P450 3A4 (CYP3A4) as the major enzyme responsible for the metabolism of Trazodone. clinpgx.orgicdst.orgdrugbank.com The primary metabolic pathway is the N-dealkylation of the piperazine (B1678402) side chain to form the active metabolite, m-chlorophenylpiperazine (mCPP). clinpgx.orgicdst.org This active metabolite is subsequently metabolized further, with CYP2D6 playing a significant role in its hydroxylation to p-hydroxy-mCPP. clinpgx.org

In silico tools can model these interactions. Ligand-based approaches use the structure of the drug to predict its susceptibility to metabolism, while structure-based approaches involve docking the drug molecule into the active site of a specific CYP450 enzyme model to predict binding affinity and the likely site of oxidation. nih.gov Such models can predict that the alkyl side chain of Trazodone is a likely site of metabolism by CYP3A4.

For this compound, these predictive models would be used to:

Assess Affinity for CYP Enzymes: Determine if the dichloro-substitution alters the binding affinity for CYP3A4 or other CYP isoforms like CYP2D6.

Predict Sites of Metabolism: While N-dealkylation is expected to remain a primary pathway, in silico tools could explore the likelihood of alternative metabolic pathways, such as aromatic hydroxylation on the dichloro-substituted ring.

Identify Potential for Drug Interactions: By predicting its role as a substrate or potential inhibitor of specific CYP enzymes, these tools can flag potential interactions with other drugs metabolized by the same enzymes. nih.gov

Parent CompoundMetabolizing EnzymePredicted TransformationResulting Metabolite
TrazodoneCYP3A4 (Major)N-dealkylationm-chlorophenylpiperazine (mCPP)
m-chlorophenylpiperazine (mCPP)CYP2D6Hydroxylationp-hydroxy-mCPP (OH-mCPP)
3,4-Dichloro TrazodoneCYP3A4 (Predicted)N-dealkylation3,4-dichlorophenylpiperazine

Metabolic pathways based on established data for Trazodone and predicted transformations for its dichloro-derivative. clinpgx.orgnih.gov

Preclinical Pharmacological Investigations in Vitro and in Vivo Mechanistic Studies

In Vitro Studies on Cellular and Subcellular Systems

Receptor Gene Expression and Downstream Signaling Pathway Modulation

No specific data is available on the effects of 3,4-Dichloro Trazodone (B27368) Hydrochloride on receptor gene expression or the modulation of downstream signaling pathways.

Neurotransmitter Uptake Inhibition in Isolated Synaptosomes or Cell Lines

Specific inhibitory constants (Kᵢ) or IC₅₀ values for 3,4-Dichloro Trazodone Hydrochloride at various neurotransmitter transporters (e.g., SERT, NET, DAT) are not documented in the reviewed literature.

Effects on Ion Channels and Other Transporters at a Molecular Level

There is no available information detailing the effects of this compound on specific ion channels (e.g., sodium, potassium, calcium channels) or other membrane transporters.

Investigation of Antioxidant and Antiglycation Activities Relevant to Mechanism

No studies were found that investigated the potential antioxidant or antiglycation properties of this compound.

In Vivo Mechanistic Animal Model Studies (Focus on Molecular and Neuronal Effects)

Electrophysiological Studies on Central Nervous System Neuronal Firing Activity (e.g., Dopaminergic, Noradrenergic, Serotonergic Neurons)

There are no published electrophysiological studies that have examined the in vivo effects of this compound on the firing activity of dopaminergic, noradrenergic, or serotonergic neurons.

Neurotransmitter Release and Turnover Rate Studies

No studies detailing the effects of this compound on the release or turnover rates of neurotransmitters such as serotonin (B10506), norepinephrine, or dopamine (B1211576) were found in the available literature.

Receptor Occupancy Studies in Animal Brain Tissues

Information regarding in vivo or in vitro receptor occupancy for this compound is not available. There are no published studies that would provide data on its binding affinity or the percentage of receptor occupation in animal brain tissues.

Investigation of Specific Biochemical Markers and Enzyme Activities

Research investigating the influence of this compound on specific biochemical markers or its activity on enzymes, such as those in the cytochrome P450 family, could not be located.

Future Research Directions and Unexplored Avenues for Dichloro Trazodone Analogs

Exploration of Novel Stereoselective Synthetic Pathways

The core structure of many trazodone (B27368) analogs contains a piperazine (B1678402) ring, which, if asymmetrically substituted, can introduce chirality. The development of stereoselective synthetic methods is crucial for isolating enantiomers that may exhibit different pharmacological activities and metabolic profiles. Future research should focus on creating efficient and scalable asymmetric syntheses for 3,4-dichlorophenylpiperazine and its derivatives, which are key intermediates.

Key areas for exploration include:

Asymmetric Hydrogenation: Developing catalytic asymmetric hydrogenation processes for prochiral precursors of the piperazine ring.

Chiral Auxiliaries: Utilizing chiral auxiliaries to direct the stereoselective formation of the piperazine core before its incorporation into the final trazodone analog structure.

Enzymatic Resolution: Employing enzymes to resolve racemic mixtures of chiral intermediates, providing access to enantiomerically pure starting materials.

Microwave-Assisted Synthesis: Expanding on microwave-assisted methods, which have been shown to accelerate the synthesis of trazodone and its derivatives, to develop stereoselective variations of these reactions. nih.govmdpi.comnih.gov Known methods for trazodone synthesis often require long reaction times and the use of toxic solvents. mdpi.comnih.gov Microwave-assisted synthesis offers a more environmentally friendly and efficient alternative. nih.govmdpi.com

Table 1: Comparison of Potential Stereoselective Synthetic Strategies

Synthetic Approach Potential Advantages Key Challenges
Catalytic Asymmetric Hydrogenation High enantiomeric excess, atom economy. Catalyst development, substrate specificity.
Chiral Auxiliary-Mediated Synthesis Well-established methodology, predictable stereochemical outcomes. Multiple steps for auxiliary attachment/removal, stoichiometric use of chiral material.
Kinetic Resolution (Enzymatic) High selectivity, mild reaction conditions. Maximum 50% yield for the desired enantiomer, requires screening for suitable enzymes.

| Microwave-Assisted Asymmetric Synthesis | Rapid reaction times, improved yields. mdpi.com | Requires specialized equipment, optimization of reaction conditions to maintain stereoselectivity. |

Advanced Computational Studies for Enhanced Pharmacophore Modeling and Virtual Screening

Computational chemistry offers powerful tools to predict the biological activity of novel compounds and to guide synthetic efforts. For 3,4-dichloro trazodone analogs, advanced computational studies can accelerate the discovery of potent and selective ligands.

Future research in this area should involve:

Refining Pharmacophore Models: Existing pharmacophore models for serotonin (B10506) receptor ligands can be refined to specifically account for the electronic effects (e.g., altered charge distribution) and steric bulk of the 3,4-dichloro substitution pattern.

Structure-Based Virtual Screening: Utilizing high-resolution crystal structures of serotonin receptors (e.g., 5-HT2A) to perform docking studies with virtual libraries of dichloro trazodone analogs. researchgate.net This can identify candidates with optimal binding poses and interaction profiles.

Quantum Mechanics/Molecular Mechanics (QM/MM): Employing QM/MM simulations to accurately model the interactions between the dichloro-substituted ring and key amino acid residues in the receptor binding pocket, providing deeper insights into the determinants of affinity and selectivity.

ADMET Prediction: Using in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs, helping to prioritize compounds with favorable drug-like characteristics for synthesis. medchem-ippas.eu

Table 2: Computational Strategies for Dichloro Trazodone Analog Design

Computational Method Objective Expected Outcome
3D-QSAR/Pharmacophore Modeling Identify key structural features required for activity at specific receptor subtypes. Predictive models to guide the design of new analogs with enhanced affinity and selectivity.
Molecular Docking & Virtual Screening Screen large virtual libraries to identify promising hit compounds. nih.govnih.gov A ranked list of virtual hits for prioritization in synthetic efforts. medchem-ippas.eu
Molecular Dynamics (MD) Simulations Understand the dynamic behavior of the ligand-receptor complex over time. Insights into binding stability, conformational changes, and the role of water molecules.

| In Silico ADMET Prediction | Evaluate potential pharmacokinetic and toxicity issues early in the design phase. | Elimination of candidates with predicted poor bioavailability or toxicity profiles. medchem-ippas.eu |

Development of Highly Selective Ligands for Specific Receptor Subtypes

Trazodone itself has a complex pharmacological profile, acting on multiple serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C, as well as adrenergic receptors. wikipedia.orgmeded101.comnih.gov The 3,4-dichloro substitution offers a unique opportunity to modulate this activity and develop analogs with high selectivity for a single receptor subtype. Such selectivity could lead to therapies with improved efficacy and reduced side effects.

Future research should aim to:

Systematically Synthesize Analogs: Create a focused library of 3,4-dichloro trazodone analogs with variations in the linker chain and the triazolopyridine moiety.

Conduct Comprehensive Binding Assays: Screen these new compounds against a wide panel of neurotransmitter receptors and transporters to determine their affinity and selectivity profiles.

Correlate Structure with Selectivity: Use the binding data to establish clear structure-activity relationships (SAR), identifying the structural modifications that favor binding to one receptor subtype over others. For example, research has shown that modifying the linker chain in trazodone analogs can shift affinity towards the 5-HT1A receptor. mdpi.com

Table 3: Baseline Receptor Binding Profile of Trazodone

Receptor/Transporter Affinity (Ki, nM) Trazodone's Action
5-HT2A High Antagonist wikipedia.org
α1-Adrenergic High Antagonist meded101.com
H1 Histamine (B1213489) High Antagonist meded101.com
5-HT1A Moderate Partial Agonist wikipedia.orgwikipedia.org
5-HT2C Moderate Antagonist wikipedia.org
Serotonin Transporter (SERT) Moderate Inhibitor nih.gov

| α2-Adrenergic | Moderate | Antagonist wikipedia.org |

This table provides a general overview. Specific Ki values can vary between studies.

Elucidation of Novel Target Interactions and Secondary Pharmacological Activities

While the primary targets of trazodone are well-known, the introduction of a dichlorophenyl group could lead to unforeseen interactions with other biological targets. Halogen atoms can participate in specific non-covalent interactions, such as halogen bonding, which could mediate binding to previously unrecognized proteins.

Unexplored avenues include:

Target Deconvolution Studies: Using techniques like affinity chromatography or chemical proteomics with a biotinylated 3,4-dichloro trazodone analog as bait to identify novel binding partners in cell lysates.

Phenotypic Screening: Evaluating the effects of these analogs in a variety of cell-based assays that are unrelated to serotonergic signaling to uncover unexpected biological activities.

Investigation of Ion Channel Modulation: Assessing the ability of dichloro analogs to modulate the activity of various ion channels, a known secondary effect of some psychotropic agents.

Table 4: Potential Novel Targets for Investigation

Target Class Rationale for Investigation Potential Therapeutic Implication
Sigma Receptors Many arylpiperazine compounds show affinity for sigma receptors. Modulation of cognitive function, neuroprotection.
Voltage-Gated Ion Channels The lipophilic nature of the analog may facilitate interaction with transmembrane domains. Treatment of neuropathic pain or epilepsy.
Enzymes (e.g., Kinases, Phosphatases) Halogen bonding could mediate interactions at enzyme active sites or allosteric sites. Novel anti-inflammatory or anti-cancer activities. koreascience.kr

| hERG Potassium Channels | A common off-target for many drugs, interaction can lead to cardiotoxicity. nih.gov | Early assessment of cardiac safety profile. |

Investigation of Dichloro Substitution Effects on Drug-Drug Interactions at the Enzymatic Level

Trazodone is primarily metabolized by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major enzyme responsible for its conversion to the active metabolite, m-chlorophenylpiperazine (mCPP). nih.govclinpgx.org The presence of two chlorine atoms on the phenyl ring could significantly alter the metabolic fate of the molecule.

Future research should focus on:

Metabolic Profiling: Incubating 3,4-dichloro trazodone analogs with human liver microsomes and recombinant CYP enzymes to identify the major metabolic pathways and the specific isoforms involved.

CYP Inhibition/Induction Studies: Determining whether the dichloro analogs act as inhibitors or inducers of key CYP enzymes (e.g., CYP3A4, CYP2D6, CYP1A2). Halogenated compounds can sometimes be potent enzyme inhibitors.

Predicting Drug-Drug Interactions: Using the in vitro metabolism data to predict potential drug-drug interactions when the new analog is co-administered with other medications that are substrates, inhibitors, or inducers of the same CYP enzymes.

Table 5: Key CYP450 Enzymes and Potential Effects of Dichloro Substitution

CYP Isoform Role in Trazodone Metabolism Potential Impact of 3,4-Dichloro Substitution
CYP3A4 Major pathway for N-dealkylation to form mCPP. nih.govaustinpublishinggroup.com Potential for competitive inhibition due to higher affinity or altered binding orientation. May block or slow metabolism.
CYP2D6 Involved in the metabolism of trazodone's active metabolite, mCPP. clinpgx.org Altered metabolism of the corresponding dichloro-mCPP metabolite, potentially leading to its accumulation.

| CYP1A2 | Minor metabolic pathway for trazodone. researchgate.net | Less likely to be significantly impacted, but should be assessed for completeness. |

Leveraging Dichloro Analogs as Chemical Probes for Receptor Subtype Functions and Neurotransmission Mechanisms

Should the research outlined in section 9.3 yield analogs with exceptionally high affinity and selectivity for a specific serotonin receptor subtype, these molecules could be developed into valuable chemical probes. nih.gov Such tools are essential for basic neuroscience research to dissect the precise roles of different receptors in complex brain circuits and behaviors.

The development of these probes would involve:

Radiolabeling: Synthesizing radiolabeled versions (e.g., with tritium (B154650) or carbon-11) of a highly selective analog to be used in radioligand binding assays and in vivo imaging techniques like Positron Emission Tomography (PET).

Fluorescent Labeling: Attaching a fluorescent tag to a selective analog to create a probe for use in fluorescence microscopy and flow cytometry to visualize receptor localization and trafficking in cells and tissues.

Functional Studies: Using the highly selective, non-labeled analog as a pharmacological tool in electrophysiology and in vivo microdialysis studies to investigate the specific contribution of a single receptor subtype to neuronal firing and neurotransmitter release.

Table 6: Characteristics of an Ideal Dichloro Trazodone-Based Chemical Probe

Characteristic Importance for a Research Tool
High Affinity (Sub-nanomolar Ki) Allows for use at low concentrations, minimizing off-target effects.
High Selectivity (>100-fold over other receptors) Ensures that observed effects are due to interaction with the intended target.
Appropriate Pharmacokinetics Must be able to cross the blood-brain barrier for in vivo CNS studies.
Chemical Tractability The structure should allow for straightforward modification (e.g., attachment of labels).

| Defined Pharmacology (Agonist vs. Antagonist) | The functional effect at the target receptor must be clearly characterized. |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 3,4-Dichloro Trazodone Hydrochloride in pharmacokinetic studies?

  • Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used. Key parameters include:

  • Column : C18 (250 mm × 4.6 mm, 5 µm particle size) .
  • Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0) in a gradient or isocratic mode.
  • Flow Rate : 1.0 mL/min .
  • Detection : UV absorbance at 254 nm or fluorescence detection for enhanced sensitivity .
  • Validation : Follow ICH guidelines for linearity (1–50 µg/mL), precision (RSD < 2%), and recovery (98–102%) .
    • Application : This method is stability-indicating and effective for separating this compound from metabolites and degradation products .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Protocol :

  • Forced Degradation : Expose the compound to acid/base hydrolysis (0.1N HCl/NaOH), oxidative stress (3% H₂O₂), and photolysis (ICH Q1B guidelines) to identify degradation pathways .
  • Long-Term Stability : Store samples at -20°C in airtight, light-resistant containers to prevent hydrolysis and photodegradation .
  • Data Analysis : Use HPLC to monitor impurity profiles (e.g., Trazodone N-Oxide Hydrochloride) and quantify degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound when administered with other CNS-active drugs?

  • Case Study : In combination studies with venlafaxine or naltrexone, observed variability in bioavailability (e.g., Cₘₐₓ differences of 20–30%) may arise from drug-drug interactions at CYP3A4/2D6 enzymes .
  • Methodological Approach :

  • In Vitro Assays : Use human liver microsomes to assess metabolic inhibition/induction.
  • Pharmacokinetic Modeling : Apply compartmental models to predict interaction effects, validated by in vivo rodent studies .
  • Statistical Tools : Multivariate regression to control for covariates like age, hepatic function, and CYP polymorphism status .

Q. What advanced strategies are used to synthesize and characterize impurities in this compound?

  • Impurity Synthesis :

  • Impurity F (1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride) : Synthesize via nucleophilic substitution of 3-chloropropyl chloride with 1-(3-chlorophenyl)piperazine .
  • Impurity J (Triazolo-pyridinone derivative) : Cyclize precursor intermediates under acidic conditions and purify via preparative HPLC .
    • Characterization :
  • LC-MS/MS : Confirm molecular weights (e.g., Impurity F: MW 347.7 g/mol) and fragmentation patterns.
  • NMR : Assign structural signals (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups) .

Q. How can receptor binding assays elucidate the polypharmacology of this compound?

  • Experimental Design :

  • Target Panels : Screen against serotonin (5-HT₂A/2C), histamine (H₁), and adrenergic (α₁) receptors using radioligand displacement assays .
  • Binding Conditions : Use [³H]-ligands (e.g., [³H]-ketanserin for 5-HT₂A) in HEK293 cells expressing human receptors.
  • Data Interpretation : Calculate Ki values (nM range) and compare to parent trazodone to assess dichloro substitution effects .
    • Advanced Tools : Molecular docking simulations to predict binding interactions with receptor active sites .

Methodological Challenges and Solutions

Q. What statistical models are recommended for analyzing dose-response relationships in preclinical studies of this compound?

  • Models :

  • Four-Parameter Logistic (4PL) : Fit sigmoidal curves to efficacy endpoints (e.g., analgesia in rodent models) .
  • ANCOVA : Adjust for baseline variability in neurochemical assays (e.g., serotonin reuptake inhibition) .
    • Software : GraphPad Prism or R packages (drc, nlme) for nonlinear regression and mixed-effects modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.